Bis(2-butoxyethyl) 2,2'-oxydiacetate
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Overview
Description
Bis(2-butoxyethyl) 2,2’-oxydiacetate: is an organic compound with the molecular formula C16H30O7. It is a diester derived from oxydiacetic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) 2,2’-oxydiacetate typically involves the esterification of oxydiacetic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of Bis(2-butoxyethyl) 2,2’-oxydiacetate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Bis(2-butoxyethyl) 2,2’-oxydiacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(2-butoxyethyl) 2,2’-oxydiacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in biochemical assays and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, lubricant, and in the production of polymers and resins
Mechanism of Action
The mechanism of action of Bis(2-butoxyethyl) 2,2’-oxydiacetate involves its interaction with various molecular targets and pathways. The compound can act as a plasticizer by embedding itself between polymer chains, increasing their flexibility and reducing brittleness. In biological systems, it may interact with cellular membranes, altering their properties and affecting the function of membrane-bound proteins .
Comparison with Similar Compounds
Bis(2-butoxyethyl) hydrogen phosphate: Used as an antistatic agent and surfactant.
Bis(2-butoxyethyl) adipate: Employed as a plasticizer and lubricant.
Bis(2-butoxyethyl) sebacate: Utilized in the production of flexible plastics and as a lubricant.
Uniqueness: Bis(2-butoxyethyl) 2,2’-oxydiacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its versatility in different applications make it a valuable compound in both research and industry .
Properties
CAS No. |
61286-56-4 |
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Molecular Formula |
C16H30O7 |
Molecular Weight |
334.40 g/mol |
IUPAC Name |
2-butoxyethyl 2-[2-(2-butoxyethoxy)-2-oxoethoxy]acetate |
InChI |
InChI=1S/C16H30O7/c1-3-5-7-19-9-11-22-15(17)13-21-14-16(18)23-12-10-20-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
UQPJEHMERZFYHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)COCC(=O)OCCOCCCC |
Origin of Product |
United States |
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